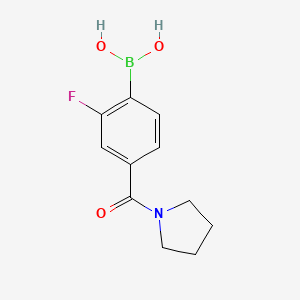

2-Fluoro-4-(1-pyrrolidinylcarbonyl)benzeneboronic acid

Description

Properties

IUPAC Name |

[2-fluoro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BFNO3/c13-10-7-8(3-4-9(10)12(16)17)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEOXUHAOKJOON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)N2CCCC2)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(1-pyrrolidinylcarbonyl)benzeneboronic acid typically involves the reaction of 4-Bromo-3-fluorobenzoic acid with pyrrolidine and subsequent boronation. One common synthetic route includes the following steps:

Bromination: 4-Bromo-3-fluorobenzoic acid is prepared by brominating 3-fluorobenzoic acid.

Pyrrolidinylation: The brominated compound is then reacted with pyrrolidine to introduce the pyrrolidinylcarbonyl group.

Boronation: Finally, the compound undergoes a boronation reaction to form the boronic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(1-pyrrolidinylcarbonyl)benzeneboronic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

Substitution: The fluorine atom and pyrrolidinylcarbonyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Synthesis and Characteristics

2-Fluoro-4-(1-pyrrolidinylcarbonyl)benzeneboronic acid is typically synthesized as a white to off-white solid, with a melting point ranging from 152°C to 154°C. The presence of a fluorine atom and a pyrrolidinylcarbonyl substituent enhances its reactivity and biological properties.

Pharmaceutical Applications

This compound serves as an intermediate in synthesizing various medicinal compounds, especially those targeting cancer and metabolic diseases. Boronic acids, in general, have been studied for their ability to inhibit proteasomes and other enzymes, making them potential candidates for cancer therapy and other diseases. The pyrrolidinylcarbonyl moiety may enhance binding affinity to biological targets by mimicking peptide bonds. Interaction studies have focused on its binding affinity with biological targets such as enzymes and receptors, with modifications to the boronic acid moiety significantly affecting its interaction profiles.

Role in Organic Synthesis

Boronic acids and their derivatives are valuable and versatile intermediates in synthesis, catalysis, analytical chemistry, and biological systems . They are useful in the Suzuki-Miyaura cross-coupling reaction . Boronic acids are generally stable to air and moisture and have relatively low toxicity and environmental impact .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(1-pyrrolidinylcarbonyl)benzeneboronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target molecule. This interaction can affect various biochemical pathways and lead to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-Fluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid

- 4-(1-Pyrrolidinylcarbonyl)benzeneboronic acid

- 2-Fluoro-4-(1-pyrrolidinylcarbonyl)benzene

Uniqueness

2-Fluoro-4-(1-pyrrolidinylcarbonyl)benzeneboronic acid is unique due to the presence of both a fluorine atom and a pyrrolidinylcarbonyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biological Activity

2-Fluoro-4-(1-pyrrolidinylcarbonyl)benzeneboronic acid (CAS No. 874289-25-5) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the compound's significance in scientific research.

Molecular Structure

The molecular formula of this compound is , with a molecular weight of approximately 237.04 g/mol. The structure features a fluorine atom and a pyrrolidine ring, which contribute to its unique chemical behavior.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with commercially available boronic acids and fluorinated aromatic compounds.

- Reactions : Key reactions may include:

- Borylation : Using boron reagents to introduce the boronic acid functionality.

- Fluorination : Employing fluorinating agents to achieve the desired substitution on the aromatic ring.

- Amidation : Reacting with pyrrolidine derivatives to form the carbonyl group.

Table of Synthetic Routes

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Borylation | Reflux in organic solvent | High |

| 2 | Fluorination | Fluorinating agent under controlled temperature | Moderate |

| 3 | Amidation | Base-catalyzed reaction with pyrrolidine | High |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity through stronger hydrogen bonding and electrostatic interactions.

Pharmacological Studies

Recent studies have demonstrated that this compound exhibits potential as an inhibitor in various biochemical pathways:

- Enzyme Inhibition : Research indicates that it can inhibit certain kinases, which are crucial in cancer pathways, potentially leading to new therapeutic applications.

- Antimicrobial Activity : Preliminary data suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.

Case Studies

- Cancer Research : A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against specific cancer cell lines through kinase inhibition, showing promising IC50 values.

- Antimicrobial Testing : In vitro tests conducted against Gram-positive bacteria revealed that this compound exhibited significant antibacterial activity, supporting its potential as an antimicrobial agent.

Table of Biological Activity Results

Q & A

Q. What is the role of the boronic acid functional group in 2-fluoro-4-(1-pyrrolidinylcarbonyl)benzeneboronic acid for cross-coupling reactions?

The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions , a cornerstone of modern organic synthesis. This reaction typically involves palladium catalysts (e.g., Pd(PPh₃)₄) to form carbon-carbon bonds between aryl boronic acids and aryl halides/triflates. The fluorine atom and pyrrolidinylcarbonyl substituents may influence electronic effects (e.g., directing coupling regioselectivity) .

Q. How can researchers synthesize and purify this compound?

Synthesis often involves multi-step functionalization of a phenylboronic acid precursor. A plausible route includes:

- Step 1 : Introduction of the fluorine atom via electrophilic fluorination or halogen exchange.

- Step 2 : Installation of the pyrrolidinylcarbonyl group via amide coupling (e.g., using EDC/HOBt or PyBOP).

- Step 3 : Boronic acid protection/deprotection (e.g., pinacol ester intermediates) to prevent side reactions. Purification typically employs HPLC or recrystallization in polar aprotic solvents (e.g., DMSO/water mixtures) .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C/¹⁹F NMR : To confirm substitution patterns and boron-diol complexation.

- HPLC-MS : For purity assessment (>95% is typical for research-grade material).

- X-ray crystallography : To resolve steric effects from the pyrrolidinyl group.

- IR spectroscopy : To verify carbonyl (C=O) and boronic acid (B-O) stretches .

Advanced Research Questions

Q. How do electronic effects from the fluorine and pyrrolidinylcarbonyl substituents influence reaction outcomes?

The fluorine atom acts as a strong electron-withdrawing group, polarizing the aromatic ring and directing electrophilic substitution. The pyrrolidinylcarbonyl group introduces steric bulk and moderate electron-donating effects via the amide resonance. Together, they modulate the boronic acid's Lewis acidity, impacting Suzuki coupling efficiency and selectivity. Computational studies (DFT) are recommended to quantify these effects .

Q. What strategies mitigate low yields in cross-coupling reactions with this compound?

Common issues include protodeboronation or steric hindrance. Solutions:

- Optimized catalysts : Use PdCl₂(dppf) or SPhos-ligated palladium for bulky substrates.

- Additives : Include Cs₂CO₃ to stabilize the boronate intermediate.

- Temperature control : Lower reaction temperatures (e.g., 50–60°C) reduce decomposition.

- Protection : Convert the boronic acid to a pinacol ester for stability during synthesis .

Q. How can researchers address contradictions in reported solubility data for this compound?

Solubility discrepancies often arise from differing purity levels or solvent systems. For example:

- In DMSO: >10 mM (common for boronic acids).

- In water: Poor solubility (requires co-solvents like THF). Validate solubility via UV-Vis spectroscopy or dynamic light scattering (DLS) under controlled conditions .

Q. What are the safety and handling protocols for this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Handle in a fume hood due to potential dust inhalation.

- Storage : Keep desiccated at 2–8°C in amber vials to prevent hydrolysis.

- Waste disposal : Neutralize with aqueous NaOH before disposal .

Methodological Challenges and Data Interpretation

Q. How can researchers resolve conflicting reactivity data in fluorinated boronic acids?

Contradictions may arise from trace impurities (e.g., residual Pd catalysts) or moisture. Recommendations:

- Purity verification : Use elemental analysis (EA) or ICP-MS for metal quantification.

- Replicate conditions : Standardize reaction parameters (e.g., degassing solvents).

- Cross-validation : Compare results with structurally analogous compounds (e.g., 4-fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid) .

Q. What are the implications of this compound’s stereoelectronic profile for drug discovery?

The fluorine atom enhances metabolic stability, while the pyrrolidinylcarbonyl group provides hydrogen-bonding motifs for target engagement. Applications include:

- Protease inhibitors : Boronic acids as transition-state mimics (e.g., bortezomib analogs).

- Kinase-targeted therapies : Fluorine’s role in improving binding affinity .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.